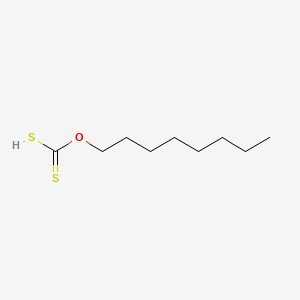
O-Octyl hydrogen dithiocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Octyl hydrogen dithiocarbonate, also known as carbonodithioic acid, O-octyl ester, is an organic compound with the molecular formula C9H18OS2. It is a member of the dithiocarbonate family, which are esters of dithiocarbonic acid. This compound is characterized by its sulfur-containing functional groups, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
O-Octyl hydrogen dithiocarbonate can be synthesized through the reaction of octanol with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:
C8H17OH+CS2+NaOH→C8H17OCS2Na+H2O
The intermediate product, sodium octyl dithiocarbonate, is then acidified to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
O-Octyl hydrogen dithiocarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols.
Substitution: It can undergo nucleophilic substitution reactions where the octyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Nucleophiles: Various nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
O-Octyl hydrogen dithiocarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as an anticancer and antimicrobial agent.
Wirkmechanismus
The mechanism of action of O-Octyl hydrogen dithiocarbonate involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can inhibit enzyme activity by binding to the active sites or altering the enzyme’s conformation. The compound can also form stable complexes with metal ions, which can be utilized in various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-Decyl hydrogen dithiocarbonate
- O-Butyl hydrogen dithiocarbonate
- O-Ethyl hydrogen dithiocarbonate
Uniqueness
O-Octyl hydrogen dithiocarbonate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological molecules. Compared to shorter or longer alkyl chain dithiocarbonates, it offers a balance between hydrophobicity and reactivity, making it suitable for a variety of applications .
Eigenschaften
CAS-Nummer |
6253-37-8 |
|---|---|
Molekularformel |
C9H18OS2 |
Molekulargewicht |
206.4 g/mol |
IUPAC-Name |
octoxymethanedithioic acid |
InChI |
InChI=1S/C9H18OS2/c1-2-3-4-5-6-7-8-10-9(11)12/h2-8H2,1H3,(H,11,12) |
InChI-Schlüssel |
FYHQYEVHSYHJHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


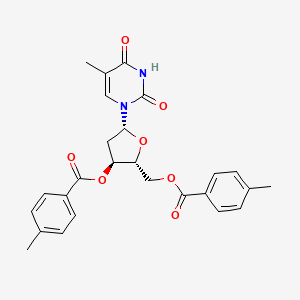
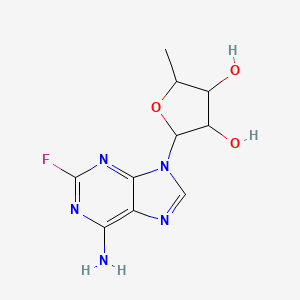
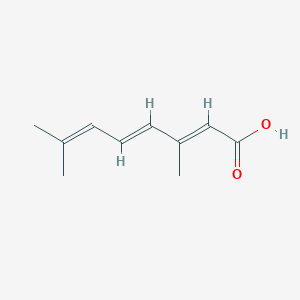





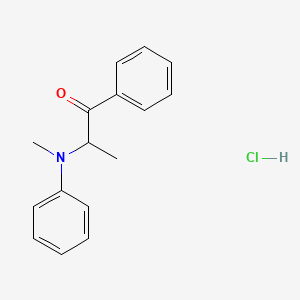


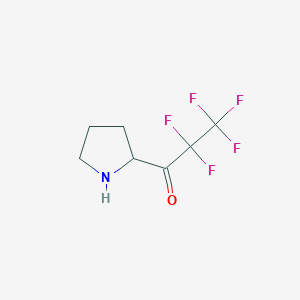
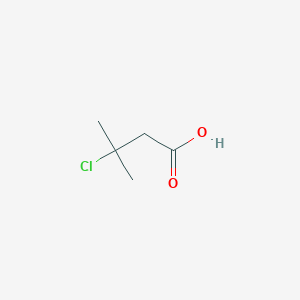
![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B13417271.png)
